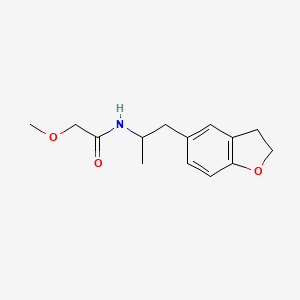

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(15-14(16)9-17-2)7-11-3-4-13-12(8-11)5-6-18-13/h3-4,8,10H,5-7,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPZKVYJDYQFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxyacetamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.

Alkylation: The benzofuran core is then alkylated using 1-bromo-2-propanol to introduce the propan-2-yl group.

Amidation: The final step involves the reaction of the alkylated benzofuran with 2-methoxyacetyl chloride in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxyacetamide has several scientific research applications:

Medicinal Chemistry: The compound’s benzofuran core makes it a potential candidate for drug development, particularly for antimicrobial and anticancer agents.

Drug Discovery: Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals.

Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on three key features: (1) dihydrobenzofuran substitution patterns , (2) propan-2-yl functionalization , and (3) acetamide modifications . Below is a detailed analysis supported by a comparative data table.

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations

Core Structure Variations: The target compound’s 2,3-dihydrobenzofuran core is shared with psychoactive analogs like 5-MAPDB and 6-MAPDB, but substitution at the 5-position (vs. 6-position in 6-MAPDB) may influence electronic distribution and steric accessibility .

Propan-2-yl Functionalization :

- Replacement of the amine group (in 5-MAPDB) with a 2-methoxyacetamide introduces a polar, hydrogen-bonding motif. This substitution likely reduces membrane permeability compared to the basic amine but may improve solubility .

Acetamide Modifications: The 2-methoxy group in the target compound contrasts with halogenated acetamides like alachlor (). Methoxy’s electron-donating nature may reduce electrophilicity, decreasing reactivity with biological nucleophiles compared to chloroacetamides . In , acetamide derivatives with dimethylphenoxy groups exhibit bulkier substituents, suggesting the target compound’s smaller methoxy group could enhance binding to compact active sites .

Research Findings and Implications

- Pharmacokinetic Properties : The methoxyacetamide group may enhance aqueous solubility compared to amine-functionalized analogs (e.g., 5-MAPDB) but reduce blood-brain barrier penetration due to increased polarity .

- Receptor Interactions : The dihydrobenzofuran core’s planarity and oxygen heteroatom could facilitate π-stacking or hydrogen bonding, akin to benzamide derivatives in , though steric effects from the propan-2-yl chain may limit binding .

- Synthetic Feasibility : The acetamide moiety is synthetically accessible via standard acylation protocols, similar to compounds in and .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxyacetamide is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H19NO |

| Molecular Weight | 219.31 g/mol |

| CAS Number | 2034483-27-5 |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that this compound may interact with various molecular targets involved in disease processes, similar to other benzofuran derivatives. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to cancer progression or inflammation.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit anticancer activity. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain benzofuran derivatives were effective against hypopharyngeal tumor cells, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Effects

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against specific bacterial strains. The exact spectrum of activity and mechanism remain to be fully characterized.

Anti-inflammatory Activity

Similar compounds have been reported to possess anti-inflammatory properties. This activity may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Further research is needed to confirm these effects for this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- Cytotoxicity Studies : A recent study assessed the cytotoxic effects of various benzofuran derivatives on cancer cell lines. Results indicated that modifications on the benzofuran structure significantly influenced cytotoxicity profiles .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups on benzofurans enhance biological activities such as anticancer effects and receptor binding affinities .

- In Vivo Studies : While most research focuses on in vitro assessments, there is a growing interest in evaluating the in vivo efficacy of these compounds in animal models to better understand their therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxyacetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves a multi-step sequence:

Core dihydrobenzofuran preparation : Alkylation or cyclization reactions to form the 2,3-dihydrobenzofuran scaffold.

Amide coupling : Reacting the intermediate amine (e.g., 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine) with 2-methoxyacetyl chloride using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

Optimization :

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require post-reaction purification via column chromatography.

- Yield improvement : Use excess acylating agent (1.2–1.5 equivalents) and monitor progress via TLC or HPLC .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the dihydrobenzofuran ring (δ 6.5–7.2 ppm), methoxy group (δ ~3.3 ppm), and amide NH (δ ~8.0 ppm, broad).

- ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and methoxy (δ ~55 ppm) signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₀NO₃: 262.1443) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) using acetonitrile/water gradients .

Advanced: How does the substitution pattern on the dihydrobenzofuran moiety influence the biological activity of this compound?

Methodological Answer:

- Electron-donating groups (e.g., methoxy) : Enhance metabolic stability by reducing oxidative degradation. Substituents at the 5-position (vs. 6-position) improve target binding due to spatial alignment with hydrophobic enzyme pockets .

- Experimental validation :

- Synthesize analogs with halogen (Cl, Br) or methyl substitutions.

- Test in enzyme inhibition assays (e.g., IC₅₀ comparisons).

- Use molecular docking (e.g., AutoDock Vina) to correlate substituent position with binding energy .

Advanced: What strategies can resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:

- Source analysis : Verify compound purity (e.g., ≥95% by HPLC) and stereochemical consistency (chiral centers in propan-2-yl group) .

- Assay standardization :

- Use identical cell lines (e.g., HEK293 vs. CHO) and control compounds.

- Normalize data to internal standards (e.g., β-galactosidase for reporter assays) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values across studies, accounting for variability in dose-response protocols .

Advanced: What computational methods are recommended to predict the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Dynamics (MD) simulations : Use GROMACS or AMBER to model ligand-receptor interactions over 100-ns trajectories, focusing on hydrogen bonding (amide NH with catalytic residues) and hydrophobic contacts (dihydrobenzofuran with binding pockets) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to predict affinity changes from substituent modifications .

- Validation : Cross-check with experimental SPR (surface plasmon resonance) data for KD values .

Basic: How can in vitro assays be designed to evaluate the pharmacokinetic properties of this compound?

Methodological Answer:

- Metabolic stability :

- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ in recombinant enzymes .

- Plasma protein binding : Equilibrium dialysis with spiked plasma; calculate unbound fraction using ultrafiltration-LC/MS .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) clarify conformational flexibility in this compound?

Methodological Answer:

- X-ray crystallography :

- Analysis :

Basic: What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

- Reactor design : Use jacketed reactors for temperature control during exothermic steps (e.g., amide coupling).

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or continuous flow systems .

- Safety : Monitor residual solvents (e.g., DMF) via GC-MS to meet ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.